REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]([O:7][CH3:8])=[CH2:6])=[CH2:4].CC(O[Na])=O.C(=O)=O.CC(C)=O.[Se:21](Cl)Cl>CCCCCC>[CH3:1][O:2][C:3]1[C:5]([O:7][CH3:8])=[CH:6][Se:21][CH:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
1.47 g
|
Type
|
reactant
|
Smiles
|
COC(=C)C(=C)OC
|
Name
|
|
Quantity
|
2.64 g
|
Type
|
reactant
|
Smiles
|
CC(=O)O[Na]
|
Name
|
dry ice acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Se](Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The resulting yellowish solution was further stirred for 1 h at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
removed from the cooling bath
|
Type
|
WAIT
|
Details
|
the reaction mixture was brought to room temperature over a period of 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
further stirred for 5 h
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through neutral alumina
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CONCENTRATION
|
Details
|
The residue was concentrated
|
Type
|
CUSTOM
|
Details
|
to give brown yellow oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography on TLC grade silica gel (Hexane:Ethyl acetate—95:5)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |